molecular formula C11H22Cl2N4O B12232467 [(1-methyl-1H-pyrazol-3-yl)methyl](2-morpholin-4-ylethyl)amine

[(1-methyl-1H-pyrazol-3-yl)methyl](2-morpholin-4-ylethyl)amine

Cat. No.: B12232467
M. Wt: 297.22 g/mol
InChI Key: PAKCGXSMDVZLRV-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-3-yl)methylamine is a compound that features a pyrazole ring and a morpholine ring connected by a methyl and ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-3-yl)methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Morpholine Ring: The morpholine ring is usually synthesized by the reaction of diethanolamine with a dehydrating agent such as sulfuric acid.

    Connecting the Rings: The final step involves the alkylation of the pyrazole ring with a suitable alkylating agent, followed by the reaction with the morpholine ring to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-3-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

(1-methyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (1-methyl-1H-pyrazol-3-yl)methylamine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(1-methyl-1H-pyrazol-3-yl)methylamine is unique due to the presence of both a pyrazole and a morpholine ring, which can impart distinct chemical and biological properties. The combination of these rings can enhance the compound’s ability to interact with various molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C11H22Cl2N4O

Molecular Weight

297.22 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H20N4O.2ClH/c1-14-4-2-11(13-14)10-12-3-5-15-6-8-16-9-7-15;;/h2,4,12H,3,5-10H2,1H3;2*1H

InChI Key

PAKCGXSMDVZLRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCN2CCOCC2.Cl.Cl

Origin of Product

United States

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